molecular formula C22H23N3O4 B5732051 N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Cat. No.: B5732051
M. Wt: 393.4 g/mol
InChI Key: AOPUWXACBOKDKF-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic compound featuring a tetracyclic pyrrolo[2,1-b]quinazoline core substituted with a 9-oxo group and a carboxamide side chain. The side chain includes a 3,4-dimethoxyphenethyl group, which contributes to its electronic and steric properties. This structural motif is common in alkaloid-inspired molecules, often associated with diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-18-8-5-14(12-19(18)29-2)9-10-23-21(26)15-6-7-16-17(13-15)24-20-4-3-11-25(20)22(16)27/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPUWXACBOKDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Carboxamide Side Chain

The target compound’s 3,4-dimethoxyphenethyl side chain distinguishes it from analogs with alternative substituents:

  • N-[2-(Dimethylamino)ethyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide (15) and N-[2-(Diethylamino)ethyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide (16) (): These analogs replace the dimethoxyphenyl group with dimethylamino or diethylamino groups. Synthesis Efficiency: Lower yields (38% and 44.7%) compared to simpler benzamide derivatives like Rip-B (80% yield, ), suggesting steric or electronic challenges in coupling bulkier side chains . Pharmacological Implications: Aminoethyl groups may enhance solubility but reduce membrane permeability due to increased polarity.

Modifications to the Core Scaffold

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) (): Replaces the pyrroloquinazoline core with an imidazopyridine system. The nitrophenyl and cyano groups increase molecular weight (549.52 g/mol) and may impact redox properties or target selectivity.
  • 3-(4-Cyanobenzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid (): Incorporates a cyanobenzylidene group at position 3, introducing conjugation effects that could enhance fluorescence or stability.

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Predicted pKa Biological Implications
Target Compound ~422.45 3,4-Dimethoxyphenethyl ~7.5–8.5* Balanced lipophilicity for membrane penetration
N-Methyl-N-(1-methylpiperidin-4-yl) analog () 340.42 Methylpiperidinyl 8.61 Enhanced basicity may improve solubility
Rip-B () 285.34 Benzamide N/A Simpler structure, higher synthetic yield

*Estimated based on similar quinazoline derivatives.

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